molecular formula C16H24BNO3 B13931442 N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13931442
M. Wt: 289.2 g/mol
InChI Key: OHSLQZOANFBQNK-UHFFFAOYSA-N
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Description

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C15H22BNO3. It is a derivative of benzamide and contains a boronic ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2,6-dimethylbenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Aqueous Solutions: For hydrolysis reactions.

Major Products

Scientific Research Applications

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a unique structure and functional groups, holding significant applications in various scientific research fields. Its molecular formula is C16H24BNO3, featuring a boronic acid pinacol ester group, crucial in organic synthesis, especially in Suzuki reactions. The compound's structure includes a benzamide moiety with a boron-containing group, enhancing its reactivity and versatility in chemical transformations.

Applications

This compound is used in a variety of fields:

  • Organic Synthesis: It serves as a reagent in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds . The boronic ester group allows for selective reactions with various organic halides or triflates, creating complex molecules.
  • Biochemical Research: Boronic acid derivatives in the compound interact with biological molecules through covalent bonding, influencing enzyme activity, cellular processes, and modulating signaling pathways and gene expression. This makes them valuable in biochemical research and potential therapeutic applications.
  • Pharmaceutical Chemistry: The compound is a building block for synthesizing drug candidates. Its unique structure allows medicinal chemists to explore new chemical entities with desired biological activities.

Interaction Studies

Interaction studies involving this compound have revealed the reactivity of boronic acid derivatives with biological targets. These derivatives can form stable complexes with biomolecules like proteins and nucleic acids. These interactions can influence cellular functions and metabolic pathways.

Production

The synthesis of this compound typically involves several steps, and for industrial production, continuous flow reactors may be used to optimize reaction efficiency and yield while maintaining high purity.

Mechanism of Action

The mechanism of action of N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium-boron intermediate, which then undergoes transmetalation and reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .

Biological Activity

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a complex structure that includes a boronic acid pinacol ester group. Its molecular formula is C16H24BNO3C_{16}H_{24}BNO_3, and it is characterized by its unique functional groups that enhance its reactivity in various chemical transformations. This compound has potential applications in biochemical research and therapeutic contexts due to its interactions with biological molecules.

Structural Characteristics

The compound features a benzamide moiety substituted with a boron-containing group. This structure is significant for its potential biological activity:

Feature Description
Molecular Formula C16H24BNO3C_{16}H_{24}BNO_3
Key Functional Group Boronic acid pinacol ester
Potential Applications Organic synthesis, biochemical research

Biological Interactions

While specific biological targets for this compound remain largely unexplored, compounds containing boronic acid derivatives are known to interact with various biological molecules through covalent bonding. These interactions can modulate enzyme activity and influence cellular processes such as signaling pathways and gene expression.

  • Enzyme Inhibition : Boronic acids can act as inhibitors for certain enzymes by forming stable complexes.
  • Cellular Signaling Modulation : The compound may influence signaling pathways relevant to cell growth and differentiation.
  • Gene Expression Regulation : Interactions with nucleic acids could potentially alter gene expression patterns.

Case Studies and Research Findings

Research into similar compounds has demonstrated significant biological activities. For example:

  • A study on non-nucleoside inhibitors of the NS5B RNA-dependent RNA polymerase revealed that structural modifications can lead to potent inhibition of viral replication . This suggests that similar modifications in this compound might yield compounds with significant antiviral activity.
  • Another study highlighted the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus, indicating that structural elements could be optimized for enhanced efficacy .

Comparative Analysis of Related Compounds

To better understand the potential of this compound in biological contexts, a comparison with other boronic acid derivatives is useful:

Compound Molecular Formula Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineC16H24BNO3C_{16}H_{24}BNO_3Moderate enzyme inhibition
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideC15H22BNO3C_{15}H_{22}BNO_3Antimicrobial activity against Gram-positive bacteria

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

N,2,6-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H24BNO3/c1-10-8-12(9-11(2)13(10)14(19)18-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3,(H,18,19)

InChI Key

OHSLQZOANFBQNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)NC)C

Origin of Product

United States

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